5-Iodopicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINBVIDWNJXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308978 | |
| Record name | 5-Iodo-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41960-46-7 | |
| Record name | 5-Iodo-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41960-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Iodopicolinamide
Established Synthetic Routes for 5-Iodopicolinamide Core Structure
The formation of the this compound scaffold involves several key chemical transformations, including palladium-catalyzed reactions and the formation of the amide bond through nucleophilic substitution. The synthesis of appropriate precursors is a crucial first step in these processes.
Palladium-Catalyzed Iodination Reactions
Palladium-catalyzed reactions are instrumental in the functionalization of the picolinamide (B142947) structure. A notable strategy involves the picolinamide (PA)-directed ortho-iodination of C-H bonds. organic-chemistry.orggoogle.com This method allows for the selective introduction of an iodine atom onto an aromatic ring directed by the picolinamide group. organic-chemistry.orggoogle.com This approach is particularly useful for synthesizing complex molecules like tetrahydroquinolines, where the picolinamide acts as a directing group for sequential C-H functionalization. organic-chemistry.orgnih.govthermofisher.com
The versatility of this palladium-catalyzed method is highlighted by its compatibility with a wide range of substrates, including those with strongly electron-donating or electron-withdrawing substituents, which can be challenging for traditional electrophilic aromatic substitution methods. organic-chemistry.orgnih.gov
Table 1: Conditions for Palladium-Catalyzed Picolinamide-Directed Iodination
| Component | Condition |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Directing Group | Picolinamide (PA) |
| Substrates | γ-arylpropylamine derivatives |
| Benefit | High selectivity for ortho-iodination |
Nucleophilic Substitution Reactions in Picolinamide Synthesis
The synthesis of picolinamides, including this compound, fundamentally relies on the formation of an amide bond, which is typically achieved through a nucleophilic acyl substitution reaction. acs.orgumsl.edu In this reaction, an amine acts as the nucleophile, attacking the activated carboxyl group of a picolinic acid derivative. acs.org
A common method involves the conversion of the carboxylic acid, such as 5-iodopicolinic acid, into a more reactive acyl chloride. acs.orgnih.gov This is often accomplished using thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). acs.orgbldpharm.com The resulting 5-iodo-2-pyridinecarbonyl chloride is then reacted with an appropriate amine, like N,N-diethylethylenediamine, to yield the final picolinamide product. acs.org This amide coupling is a crucial step in the synthesis of various picolinamide derivatives. acs.orgresearchgate.net
Precursor Synthesis Strategies for Iodination
The synthesis of precursors is a foundational aspect of producing this compound and its derivatives. A key precursor is 5-iodopicolinic acid. The synthesis of this compound can be achieved through multi-step reactions. For instance, picolinic acid can be treated with thionyl chloride and then methanol (B129727) to produce a methyl picolinate (B1231196) derivative, which can then be converted to an iodinated form. bldpharm.com Another approach involves the nitration of picolinic acid N-oxide, followed by reduction to form an aminopicolinic acid, which can then undergo further modifications. bldpharm.com
For radiolabeling purposes, a crucial precursor is a stannylated derivative, such as N-(2-(diethylamino)ethyl)-5-(trimethylstannyl)picolinamide. nih.gov This precursor is synthesized for subsequent radioiododestannylation reactions. The synthesis can be achieved through a photo-induced transition-metal-free stannylation reaction. nih.gov
Radiolabeling Strategies and Radioiodination of this compound Derivatives
The utility of this compound derivatives in nuclear medicine is dependent on efficient and reliable radiolabeling methods. Isotopes of iodine, particularly Iodine-131 and Iodine-123, are commonly used for therapeutic and diagnostic applications, respectively.
Isotopic Labeling with Iodine-131 ([¹³¹I]) and Iodine-123 ([¹²³I])
Derivatives of this compound have been successfully labeled with Iodine-131 ([¹³¹I]) for therapeutic applications, particularly in the context of targeted radiotherapy for melanoma. nih.govbldpharm.com The resulting radiolabeled compound, [¹³¹I]-N-(2-(diethylamino)ethyl)-5-iodopicolinamide ([¹³¹I]-5-IPN), has shown potential as a melanin-targeting therapeutic agent. nih.govbldpharm.com
Similarly, Iodine-123 ([¹²³I]), a SPECT imaging isotope, has been used to label related nicotinamide (B372718) and benzamide (B126) derivatives for diagnostic purposes, demonstrating the potential for picolinamide structures in this application as well. umsl.edu The choice between [¹³¹I] and [¹²³I] depends on the intended application: therapy or diagnosis. umsl.edu
Table 2: Properties and Applications of Iodine Isotopes Used in Labeling
| Isotope | Application | Key Property |
| Iodine-131 ([¹³¹I]) | Targeted Radionuclide Therapy (TRNT) | Emits beta particles for therapeutic effect |
| Iodine-123 ([¹²³I]) | Single-Photon Emission Computed Tomography (SPECT) | Emits gamma rays for diagnostic imaging |
Radioiododestannylation Approaches
A widely used and efficient method for introducing radioiodine into the picolinamide structure is radioiododestannylation. nih.gov This method involves the reaction of a stannylated precursor, typically a trialkylstannyl derivative, with a source of radioiodine. nih.gov
For example, [¹³¹I]-5-IPN is readily prepared by labeling the N-(2-(diethylamino)ethyl)-5-(trimethylstannyl)picolinamide precursor with [¹³¹I]NaI. nih.gov This reaction typically proceeds with good radiochemical yield (50-60%) and high radiochemical purity (>98%). nih.gov The radioiododestannylation reaction is a reliable method for producing radioiodinated tracers for preclinical and potentially clinical use. nih.gov
Fluorine-18 ([¹⁸F]) Labeling in Analogs and Derivatives
Fluorine-18 is a widely used radionuclide for Positron Emission Tomography (PET) due to its favorable physical properties, including a 109.7-minute half-life. mdpi.com The introduction of ¹⁸F into picolinamide structures is a key strategy for developing novel PET imaging agents.
Direct radiofluorination of bromopicolinamide precursors using no-carrier-added ¹⁸F-fluoride is a common method. nih.govresearchgate.net This nucleophilic aromatic substitution (SNA_r) reaction is facilitated by the electron-deficient nature of the pyridine (B92270) ring, which often eliminates the need for an additional activating group. chemrxiv.orgnih.gov The reaction is typically performed at high temperatures (120–150 °C) in the presence of potassium carbonate and a cryptand like Kryptofix 222 (K₂₂₂) in solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). chemrxiv.orgnih.gov
For instance, a series of ¹⁸F-labeled picolinamide probes were synthesized from their corresponding bromo-precursors with radiochemical yields ranging from 9.5% to 24.5%. nih.gov In another study, the radiosynthesis of an ¹⁸F-labeled isotopologue of a potent PARP1 inhibitor was achieved via a direct S_NAr displacement of the corresponding bromo precursor. chemrxiv.orgresearchgate.net The reaction conditions were optimized, with a combination of K₂₂₂/K₂CO₃ in DMSO at 160 °C yielding the best results. researchgate.net
It has been observed that heteroaromatic compounds containing nitrogen are more amenable to direct ¹⁸F-fluoride substitution compared to their corresponding aromatic hydrocarbons due to their more electron-deficient nature. nih.gov Leaving groups such as -NO₂, -N⁺Me₃, -Br, -I, or -Cl at the 2- and 4-positions of the pyridine ring facilitate this labeling. nih.gov
Table 1: Examples of ¹⁸F-Labeled Picolinamide Analogs and their Radiosynthesis
| Compound/Probe | Precursor | Labeling Method | Radiochemical Yield (non-decay corrected) | Reference |
| [¹⁸F]5 | Bromo precursor 8 | Direct S_NAr | 18% (optimized) | chemrxiv.orgresearchgate.net |
| ¹⁸F-1 | Bromopicolinamide | Direct radiofluorination | 24.5 ± 6.7% | nih.gov |
| ¹⁸F-2 | Bromopicolinamide | Direct radiofluorination | 9.5 ± 1.9% | nih.gov |
| ¹⁸F-3 | Bromopicolinamide | Direct radiofluorination | 21.5 ± 15.5% | nih.gov |
Gallium-68 ([⁶⁸Ga]) Labeling for Picolinamide Derivatives
Gallium-68 is an attractive positron-emitting radionuclide for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator, eliminating the need for an on-site cyclotron. snmjournals.orgnih.gov The labeling of picolinamide derivatives with ⁶⁸Ga typically involves the use of a bifunctional chelator (BFC). snmjournals.org
The most common approach is to conjugate a chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) or its analogs, to the picolinamide backbone. nih.govnih.govfortuneonline.org The resulting conjugate can then be radiolabeled with ⁶⁸Ga³⁺, which is eluted from the generator. nih.govmdpi.com The labeling reaction is usually carried out in a buffered solution (e.g., sodium acetate, pH 4-4.5) at elevated temperatures (e.g., 95-100 °C). nih.govmdpi.com
For example, a ⁶⁸Ga-labeled fluorinated benzamide derivative, ⁶⁸Ga-MI-0202C1, was synthesized for melanoma imaging by connecting a DOTA chelator to the fluoropyridine moiety. nih.gov Similarly, other picolinamide-based probes have been labeled with ⁶⁸Ga through DOTA conjugation for various imaging applications. snmjournals.org However, it has been noted that the conjugation of hydrophilic BFCs can influence the pharmacokinetic properties of the resulting radiotracer, sometimes leading to lower tumor uptake compared to their ¹⁸F-labeled counterparts. snmjournals.org This is because the binding of these small molecules can be dependent on interactions that are affected by the addition of a bulky, hydrophilic chelator. snmjournals.org
Despite these challenges, the straightforward and efficient labeling process makes ⁶⁸Ga a valuable option for developing picolinamide-based PET probes. snmjournals.org
Chemical Modifications and Derivatization for Synthetic Accessibility and Functionalization
Chemical modifications of the picolinamide scaffold are essential for optimizing biological activity, improving synthetic accessibility, and developing functional probes for various applications.
Modification of N-Substituents and Side Chains
Modifications to the N-substituents and side chains of the picolinamide core can significantly impact the compound's properties. The synthesis of N-substituted picolinamides can be achieved through various methods, including the Ritter reaction of 2-cyanopyridine (B140075) with alcohols and alkenes. researchgate.net
In the context of developing PARP (Poly(ADP-ribose) polymerase) inhibitors, modifications to the linker and side chains are crucial for optimizing potency and selectivity. acs.org For instance, replacing a piperazine (B1678402) group in a linker with methyl tetrahydropyridine (B1245486) has been explored to modulate activity. acs.org Furthermore, the nature of the N-substituent on the picolinamide can influence catalytic activity in iridium complexes, with N-phenyl and N-methyl analogs showing different pH dependencies and turnover frequencies. osti.gov
Systematic studies have shown that even small changes to N-substituents can have a profound effect on the biological or chemical activity of the picolinamide derivative. osti.gov
Strategic Linker Incorporation for Probe Development
The incorporation of linkers is a key strategy in the development of molecular probes, including those for photo-affinity labeling (PAL). unige.ch A linker connects the bioactive picolinamide core to a reporter group (e.g., biotin (B1667282) or a fluorescent dye) or a photo-crosslinking group (e.g., diazirine). unige.ch
The choice of linker is critical as it can influence the biological activity of the probe. unige.ch "Minimalist" linkers, which contain both a ligation handle (like an alkyne) and a photo-crosslinking group, have been developed to minimize structural perturbations to the parent molecule. unige.ch In the context of bifunctional compounds for targeted protein degradation, a chemical linker connects the protein-targeting moiety (e.g., a picolinamide derivative) to an E3 ubiquitin ligase binding moiety. google.com The nature and length of the linker are critical for correctly positioning the target protein for ubiquitination.
Rational Design of Dimeric Picolinamide Analogs
A dimer strategy, where two picolinamide-based units are linked together, has been investigated to enhance the binding affinity and tumor uptake of imaging agents. snmjournals.org The rationale is that the bivalent nature of the dimer could lead to increased avidity for the target.
Preclinical Pharmacological and Biological Investigations of 5 Iodopicolinamide
Target-Specific Engagement: Melanin (B1238610) Binding Studies
The affinity of 5-Iodopicolinamide for melanin, a pigment found in high concentrations in melanoma cells, forms the basis of its use in targeted radionuclide therapy. Preclinical studies have extensively investigated this interaction to establish its potential as a vehicle for delivering radiation specifically to tumor sites.
In Vitro Binding Affinity and Selectivity in Cellular Models
In vitro studies are crucial for determining the fundamental binding characteristics of a compound before it progresses to more complex biological systems. For this compound, these studies have consistently demonstrated a high affinity and selectivity for melanin-rich cells.
Research involving pigmented B16F10 mouse melanoma cells and non-pigmented A375 human melanoma cells has been pivotal. When radiolabeled with Iodine-131 (¹³¹I), forming ¹³¹I-5-IPN, the compound showed a significant and time-dependent uptake in the pigmented B16F10 cells. nih.gov Specifically, the uptake increased from 8.50 ± 0.77% at 1 hour to 18.16 ± 0.35% at 6 hours. nih.gov In stark contrast, the uptake in the non-pigmented A375 cells was markedly lower, remaining around 1%. nih.gov This demonstrates a clear selectivity of ¹³¹I-5-IPN for melanin-containing cells. nih.gov
To further confirm that this uptake was indeed due to specific binding to melanin, blocking studies were conducted. Pre-treatment of B16F10 cells with an excess of non-radioactive this compound led to a significant reduction in the uptake of the radiolabeled compound. nih.gov This competitive inhibition strongly suggests that both the labeled and unlabeled compounds are competing for the same binding sites on melanin. nih.gov No such blocking effect was observed in the A375 cells, reinforcing the melanin-specific nature of the interaction. nih.gov
Table 1: In Vitro Uptake of ¹³¹I-5-IPN in Melanoma Cell Lines
| Cell Line | Pigmentation | Time (hours) | % Uptake (Mean ± SD) |
|---|---|---|---|
| B16F10 | Melanin-Positive | 1 | 8.50 ± 0.77 |
| 3 | 11.88 ± 0.46 | ||
| 6 | 18.16 ± 0.35 | ||
| A375 | Melanin-Negative | 1 | 1.48 ± 0.47 |
| 3 | 1.12 ± 0.03 | ||
| 6 | 1.04 ± 0.17 |
Data sourced from a study on the targeted radiotherapy of pigmented melanoma. nih.gov
Mechanistic Aspects of Melanin Interaction (e.g., Electrostatic, Hydrophobic, π-Interactions)
The interaction between small molecules like this compound and the complex biopolymer melanin is multifaceted. Research suggests that a combination of forces governs this binding. While direct studies on this compound are part of a broader investigation into melanin-binding compounds, the mechanisms are thought to be similar to related structures like benzamides and nicotinamides. snmjournals.org
The binding is likely driven by a combination of electrostatic forces and hydrophobic interactions. snmjournals.org It is proposed that an ionic interaction occurs between the protonated cation on the tertiary amine of the molecule and the carboxylates present in the melanin polymer. snmjournals.org Additionally, the aromatic ring of the picolinamide (B142947) structure can engage in π-interactions with the heteroaromatic rings within the melanin structure. snmjournals.org These combined interactions contribute to the strong and specific binding observed in preclinical models.
In Vivo Distribution and Retention Analysis in Preclinical Models
Following promising in vitro results, the next critical step is to evaluate the behavior of the compound within a living organism. In vivo studies provide insights into how this compound is distributed throughout the body, how it accumulates in the target tumor, and how it is cleared from non-target tissues.
Biodistribution Studies in Murine Xenograft Models
Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical cancer research. nih.gov In the case of this compound, biodistribution studies have been conducted using mice bearing pigmented B16F10 melanoma tumors. nih.gov
Following intravenous injection of ¹³¹I-5-IPN, the compound demonstrated rapid and high accumulation in the tumors. nih.gov SPECT (Single Photon Emission Computed Tomography) imaging clearly visualized the B16F10 tumors at various time points, with low background signal in other tissues, particularly at later time points. nih.gov At 48 hours post-injection, the tumors were distinctly visible, while uptake in most normal tissues had significantly decreased. nih.gov
Quantitative biodistribution analysis, which involves measuring the percentage of the injected dose per gram of tissue (%ID/g), confirmed the imaging findings. While there was an initial high uptake in the liver (19.81 ± 0.38% ID/g at 1 hour), this was significantly reduced by 6 hours post-injection (4.12 ± 0.30% ID/g). nih.gov In contrast, the tumor uptake remained high and persistent. nih.gov
Table 2: Biodistribution of ¹³¹I-5-IPN in B16F10 Melanoma-Bearing Mice (%ID/g)
| Organ | 1 h | 6 h | 24 h | 72 h |
|---|---|---|---|---|
| Blood | 8.93 ± 0.54 | 1.87 ± 0.21 | 0.54 ± 0.08 | 0.12 ± 0.03 |
| Heart | 3.54 ± 0.27 | 0.89 ± 0.11 | 0.31 ± 0.05 | 0.08 ± 0.01 |
| Liver | 19.81 ± 0.38 | 4.12 ± 0.30 | 1.56 ± 0.19 | 0.45 ± 0.07 |
| Spleen | 2.11 ± 0.18 | 0.98 ± 0.12 | 0.45 ± 0.06 | 0.15 ± 0.03 |
| Lung | 5.12 ± 0.41 | 1.54 ± 0.17 | 0.67 ± 0.09 | 0.21 ± 0.04 |
| Kidney | 6.78 ± 0.55 | 2.11 ± 0.23 | 0.87 ± 0.11 | 0.28 ± 0.05 |
| Tumor | 10.15 ± 0.89 | 12.54 ± 1.03 | 9.87 ± 0.76 | 6.12 ± 0.51 |
Data represents the mean ± standard deviation of the percentage of injected dose per gram of tissue. Sourced from a study on targeted radiotherapy of pigmented melanoma. nih.gov
Time-Dependent Uptake and Clearance Profiles in Animal Models
The kinetics of uptake and clearance are critical for determining the therapeutic window of a radiopharmaceutical. An ideal agent would show rapid uptake and prolonged retention in the tumor, coupled with fast clearance from non-target organs to minimize off-target radiation exposure.
Studies with ¹³¹I-5-IPN in B16F10 tumor-bearing mice have demonstrated these favorable pharmacokinetic properties. nih.gov The tumor uptake of ¹³¹I-5-IPN was not only high but also sustained, showing lasting retention for up to 72 hours. nih.gov This prolonged retention is crucial for delivering a sufficient radiation dose to the tumor. Conversely, the clearance from blood and most major organs was relatively rapid. nih.gov For instance, the radioactivity in the blood decreased from 8.93 ± 0.54% ID/g at 1 hour to 0.54 ± 0.08% ID/g at 24 hours. nih.gov This differential clearance profile results in a high tumor-to-background ratio, which is a key indicator of a promising targeted radionuclide therapy agent. nih.gov
Exploration of Preclinical Efficacy in Targeted Radionuclide Research
The ultimate goal of developing a melanin-targeting agent like ¹³¹I-5-IPN is to effectively treat melanoma. Preclinical efficacy studies are designed to assess the anti-tumor effects of the compound in animal models of the disease.
In a study using B16F10 melanoma-bearing mice, treatment with ¹³¹I-5-IPN resulted in a significant suppression of tumor growth compared to control groups. nih.govsnmjournals.org Mice treated with ¹³¹I-5-IPN also showed an extended median survival. snmjournals.org Specifically, two doses of 18.5 MBq of ¹³¹I-5-IPN led to a notable extension in median survival to 24 days, compared to 16 days in the control group. snmjournals.org These findings provide strong preclinical evidence for the therapeutic potential of ¹³¹I-5-IPN in the context of targeted radionuclide therapy for pigmented melanoma. nih.govsnmjournals.org
Suppression of Tumor Growth in Animal Models
Preclinical studies utilizing animal models have demonstrated the potential of this compound derivatives, particularly when radiolabeled, in suppressing tumor growth. The primary focus of this research has been on pigmented melanoma, which expresses melanin, a target for these compounds.
A key derivative, ¹³¹I-N-(2-(diethylamino)ethyl)-5-iodopicolinamide (also referred to as ¹³¹I-5-IPN), has been investigated for its therapeutic efficacy in murine models bearing pigmented B16F10 melanoma. nih.gov Administration of this compound resulted in a significant anti-tumor effect and notable suppression of tumor growth. nih.govsnmjournals.orgsnmjournals.org In these studies, mice treated with ¹³¹I-5-IPN showed a prolonged median survival compared to control groups. snmjournals.orgsnmjournals.org For instance, one study reported an extended median survival of 24 days in the treated group versus 16 days in the control group. snmjournals.orgsnmjournals.org The therapeutic effect was observed with both single and multiple dose regimens, with a two-dose schedule proving more effective in delaying tumor growth. scispace.com
The anti-tumor activity is linked to the targeted delivery of radiation. The iodinated picolinamide structure serves as a carrier molecule with a high affinity for melanin, allowing for the specific accumulation of the radioactive isotope (¹³¹I) in melanoma tumors. nih.govscispace.com This targeted approach is crucial for the observed efficacy. scispace.com Similar melanin-targeting benzamide (B126) derivatives, such as [¹³¹I]MIP-1145, have also shown striking suppression of tumor growth in mice with human melanoma xenografts, further validating the strategy of targeting melanin. snmjournals.orgsnmjournals.orgsnmjournals.org
Table 1: Summary of In Vivo Tumor Growth Suppression Studies
| Compound | Animal Model | Key Findings |
| ¹³¹I-N-(2-(diethylamino)ethyl)-5-iodopicolinamide | B16F10 melanoma mice nih.gov | Significant tumor growth suppression and extended median survival (24 vs. 16 days). snmjournals.orgsnmjournals.orgscispace.com |
| [¹³¹I]MIP-1145 (A benzamide derivative) | SK-MEL-3 melanoma mice snmjournals.org | Striking suppression of tumor growth; substantial regression with multiple doses. snmjournals.orgsnmjournals.org |
Impact on Cellular Proliferation Markers in Preclinical Tissue
The therapeutic effects of this compound derivatives observed in animal models are substantiated by analyses of cellular proliferation markers in tumor tissues. scispace.com Following treatment with ¹³¹I-N-(2-(diethylamino)ethyl)-5-iodopicolinamide (¹³¹I-5-IPN), molecular studies on the excised tumors revealed a strong radiobiological effect. scispace.comresearchgate.net
Specifically, there was a marked decrease in the expression of key proteins associated with cell proliferation. scispace.com Western blot and immunofluorescence analyses showed reduced expression of Proliferating Cell Nuclear Antigen (PCNA) and Ki67 in the tumor tissues of treated mice. scispace.com Both PCNA and Ki67 are well-established markers whose presence indicates active cell division. Their decreased expression points to an inhibition of the tumor's proliferative capacity. scispace.com Furthermore, these molecular changes were associated with a blockage of the cell cycle in the G2/M phase, providing a mechanistic explanation for the observed halt in tumor growth. scispace.com
Table 2: Effect of ¹³¹I-5-IPN on Cellular Proliferation Markers
| Marker | Observation in Treated Tumor Tissue | Implication |
| Proliferating Cell Nuclear Antigen (PCNA) | Decreased Expression scispace.com | Reduction in tumor cell proliferation. scispace.com |
| Ki67 | Decreased Expression scispace.com | Reduction in tumor cell proliferation. scispace.com |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity and in vivo performance of picolinamide-based compounds are heavily influenced by their molecular structure. Structure-activity relationship (SAR) studies aim to decipher how different chemical modifications affect their efficacy, providing a roadmap for designing more potent and specific agents.
Influence of Halide Ligand Identity on Biological Activity
The identity of the halogen substituent on the pyridine (B92270) ring is a critical determinant of biological activity. While direct SAR comparisons for a series of 5-halopicolinamides are not extensively detailed in the available literature, principles can be drawn from related structures. For instance, in a series of N⁴-benzyloxy-substituted cytidine (B196190) derivatives, the potency of halogen substitutions at the para position followed the order of I and Br > Cl > F, with the p-iodo analog displaying a very high potency. nih.gov
In the context of melanin-targeting agents, both iodinated and fluorinated derivatives of pyridine amides (picolinamides and nicotinamides) have been developed for imaging and therapy. snmjournals.orgsnmjournals.org Radioiodinated compounds, such as N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide, demonstrate high tumor uptake and rapid clearance. snmjournals.org The choice of iodine, particularly ¹³¹I, is pivotal for therapeutic applications due to its particle-emitting properties. snmjournals.orgsnmjournals.org Fluorinated analogs, such as N-[2-(diethylamino)ethyl]-6-[¹⁸F]fluoronicotinamide and N-[2-(diethylamino)ethyl]-5-[¹⁸F]fluoropicolinamide, have also been synthesized and show favorable properties like high target-to-nontarget ratios and high tumor uptake, respectively, making them suitable for PET imaging. snmjournals.orgsnmjournals.org The hydrophilic nature of the pyridine moiety itself, compared to a benzamide core, has been noted to improve urinary excretion, a favorable pharmacokinetic property. snmjournals.org
Impact of Substituent Patterns on Molecular Efficacy
Modifications to other parts of the this compound scaffold beyond the halide also significantly impact molecular efficacy. Changes to the N-substituents of the aliphatic amine side chain have been explored to optimize performance. For example, synthesizing N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide, which substitutes the diethylamino group with a dimethylamino group, resulted in the highest tumor uptake among a series of reported nicotinamide (B372718) and picolinamide derivatives. snmjournals.orgsnmjournals.org
Correlation between Molecular Structure and In Vivo Performance
A clear correlation exists between the molecular structure of this compound derivatives and their in vivo performance, encompassing biodistribution, tumor targeting, and therapeutic outcome.
The fundamental structure of an iodinated picolinamide provides the basis for melanin affinity, leading to high and prolonged tumor uptake in preclinical models of pigmented melanoma. nih.govscispace.com The specific structure of ¹³¹I-N-(2-(diethylamino)ethyl)-5-iodopicolinamide demonstrates this, showing high retention in melanoma tumors for up to 72 hours, which is essential for its therapeutic effect of suppressing tumor growth and extending survival. nih.govsnmjournals.orgsnmjournals.org
Mechanistic Elucidation of 5 Iodopicolinamide Molecular Interactions
Molecular Recognition and Binding Pathways
The molecular interactions of 5-Iodopicolinamide and its derivatives have been primarily investigated in the context of their affinity for melanin (B1238610), a pigment found in various tissues and notably abundant in melanoma cells. snmjournals.org The binding mechanism is characteristic of a broader class of melanin-targeting agents which includes nicotinamide (B372718) and benzamide (B126) derivatives. snmjournals.orgsnmjournals.org These molecules typically feature an aromatic or heteroaromatic ring and a protonated amine at physiological pH, which are key structures for melanin interaction. snmjournals.org
Studies on a radiolabeled version, N-(2-(diethylamino)ethyl)-5-[¹³¹I]iodopicolinamide ([¹³¹I]-5-IPN), demonstrate a high specificity for melanin. scispace.comnih.gov In preclinical models, this compound shows significant accumulation in melanin-positive B16F10 melanoma tumors, while uptake in amelanotic (non-pigmented) A375 tumors is considerably lower. nih.gov This specificity is further confirmed by blocking studies, where pre-treatment with an excess of non-radiolabeled I-5-IPN reduces the uptake of the radiolabeled compound in pigmented cells, indicating a competitive and specific binding process to a finite number of targets, namely melanin. nih.gov The interaction is not just limited to surface binding; the compound is internalized and interacts with melanin within the cytosol. researchgate.net This interaction is stable, leading to prolonged retention within pigmented tumor cells. scispace.comnih.gov
The structure of this compound contains several functional groups that are crucial for its binding engagement with melanin. The picolinamide (B142947) scaffold, a pyridine (B92270) ring with an amide substituent, is fundamental to this interaction. snmjournals.orgsnmjournals.org
Picolinamide Ring: The aromatic and heteroaromatic nature of the picolinamide ring is a primary driver of the interaction. snmjournals.org This part of the molecule engages in hydrophobic and potentially π-stacking interactions with the complex polymer structure of melanin. nih.gov
Amide Group: The amide linkage (-CONH-) provides hydrogen bonding capabilities, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These polar interactions are critical for the efficient binding of ligands to their biological targets. nih.gov
Iodine Atom: The iodine atom at the 5-position of the pyridine ring increases the lipophilicity of the molecule. A study on [¹³¹I]-5-IPN reported a Log P value of 0.03±0.03, indicating it is slightly lipophilic, which can facilitate passage through cell membranes. scispace.com While its direct role in the binding interaction itself is less defined than the other groups, modifying this position with radioisotopes like ¹³¹I is key to its application in targeted radionuclide therapy and imaging. scispace.com
Side Chain: In derivatives like N-(2-(diethylamino)ethyl)-5-iodopicolinamide, the N-(2-(diethylamino)ethyl) side chain is critical. scispace.comnih.gov At physiological pH, the tertiary amine in this chain is protonated, acquiring a positive charge. snmjournals.org This charged group can form strong electrostatic interactions, such as salt bridges, with negatively charged groups, like carboxylates, present in the melanin polymer. nih.gov The combination of the aromatic ring and the protonated amine side chain is a common feature of many melanin-binding compounds. snmjournals.org
Detailed Analysis of Ligand-Target Interactions
Cellular Uptake and Intracellular Localization Mechanisms
The cellular uptake of this compound and its derivatives is primarily understood to occur via passive diffusion. researchgate.net This transport mechanism allows the molecule to move across the lipid bilayer of the cell membrane from an area of higher concentration to one of lower concentration, without the need for a specific transporter protein. The physicochemical properties of the compound, particularly its slight lipophilicity, support this mechanism. scispace.com The Log P (octanol-water partition coefficient) value for [¹³¹I]-5-IPN was determined to be 0.03±0.03, indicating a balance between hydrophilic and lipophilic characteristics that allows it to both exist in the aqueous extracellular environment and traverse the lipid cell membrane. scispace.com
Once inside the cell, the compound's high affinity for melanin leads to rapid binding, effectively lowering the intracellular concentration of the free compound and maintaining the concentration gradient that drives further passive diffusion into the cell. researchgate.net
Following its entry into the cell, this compound derivatives localize and are retained within melanin-containing compartments. researchgate.net The primary site of accumulation is the cytosol, where it binds to melanin pigments. researchgate.net This binding is highly specific and leads to significant and prolonged retention in melanin-positive cells. scispace.comnih.gov
In vitro studies using the radiolabeled derivative [¹³¹I]-5-IPN on pigmented B16F10 melanoma cells showed a time-dependent increase in uptake, reaching 18.16 ± 0.35% of the administered dose after 6 hours. nih.gov In contrast, uptake in non-pigmented A375 cells was minimal and did not increase over time, highlighting the role of melanin in the compound's retention. nih.gov Ex vivo biodistribution studies in tumor-bearing mice further confirmed these findings, showing that [¹³¹I]-5-IPN accumulates and is retained in pigmented B16F10 tumors for up to 72 hours post-injection. scispace.comnih.gov
Table 1: In Vitro Cellular Uptake of [¹³¹I]-5-IPN A comparison of uptake in melanin-positive (B16F10) versus amelanotic (A375) melanoma cells over time.
| Time Point | % Uptake in B16F10 Cells (Mean ± SD) | % Uptake in A375 Cells (Mean ± SD) |
| 1 hour | 8.50 ± 0.77 | 1.48 ± 0.47 |
| 3 hours | 11.88 ± 0.46 | 1.12 ± 0.03 |
| 6 hours | 18.16 ± 0.35 | 1.04 ± 0.17 |
| Data sourced from Xu et al. (2018). nih.gov |
Passive Diffusion across Cell Membranes
Molecular Pathways Modulated by this compound in Preclinical Models
In preclinical models of melanoma, the administration of radiolabeled N-(2-(diethylamino)ethyl)-5-[¹³¹I]iodopicolinamide ([¹³¹I]-5-IPN) has been shown to modulate several key molecular pathways associated with cancer cell proliferation, survival, and angiogenesis. scispace.com The therapeutic effect is driven by the targeted delivery of radiation from the ¹³¹I isotope to melanin-rich tumor cells. scispace.comsnmjournals.org
Studies in mice with B16F10 melanoma tumors treated with [¹³¹I]-5-IPN revealed significant anti-tumor effects. snmjournals.orgscispace.com Molecular analysis of the tumor tissues post-treatment indicated a marked reduction in the expression of key proliferation markers. scispace.com
Cell Proliferation and Cell Cycle: Western blot and immunofluorescence analyses showed a decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA) and Ki67, both of which are critical proteins for DNA synthesis and cell proliferation. scispace.com Furthermore, flow cytometry analysis of the tumor cells demonstrated that treatment with [¹³¹I]-5-IPN induced a cell cycle blockage at the G2/M phase, preventing cells from proceeding through mitosis and thus inhibiting tumor growth. scispace.com
Angiogenesis: The treatment was also associated with a decrease in the expression of Vascular Endothelial Growth Factor (VEGF) and CD31. scispace.com VEGF is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. CD31 is a marker for endothelial cells, which line the blood vessels. The reduction in these markers implies that the targeted radionuclide therapy reduces the tumor's ability to develop and maintain its blood supply. scispace.com
These findings collectively suggest that the targeted action of [¹³¹I]-5-IPN leads to the suppression of tumor growth by inhibiting cell division and disrupting the tumor's vascular network. snmjournals.orgscispace.com
Table 2: Effect of [¹³¹I]-5-IPN on Molecular Markers in B16F10 Tumors
| Molecular Marker | Biological Function | Observed Effect of Treatment | Implication |
| PCNA | DNA replication and repair | Decreased Expression | Inhibition of Proliferation |
| Ki67 | Cellular proliferation | Decreased Expression | Inhibition of Proliferation |
| Cell Cycle | Progression through phases of cell division | Blockage at G2/M Phase | Inhibition of Mitosis |
| VEGF | Angiogenesis | Decreased Expression | Reduced Tumor Blood Supply |
| CD31 | Endothelial cell marker | Decreased Expression | Reduced Tumor Vasculature |
| Data sourced from Xu et al. (2018). scispace.com |
Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Iodopicolinamide Research
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are fundamental in the analytical workflow of 5-Iodopicolinamide research, enabling both the assessment of purity and the isolation of the compound of interest.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity and confirming the identity of this compound and its derivatives. nih.govchromatographyonline.comopenaccessjournals.com In the analysis of related compounds, such as N-(2-(diethylamino)ethyl)-5-iodopicolinamide, reversed-phase HPLC is commonly employed. scispace.comnih.gov
A typical HPLC method for a this compound derivative involves a C-18 column, which is a common stationary phase for separating non-polar to moderately polar compounds. scispace.comnih.govajrconline.org The separation is often achieved using a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to effectively resolve the target compound from any impurities. scispace.comnih.gov For instance, a mobile phase system can consist of a mixture of acetonitrile (B52724) and water, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. scispace.comnih.gov
The identity of the this compound peak is confirmed by comparing its retention time with that of a known reference standard under identical chromatographic conditions. Purity is assessed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.
Table 1: Example of HPLC Conditions for a this compound Derivative scispace.comnih.gov
| Parameter | Condition |
| Column | Elite Hypersil® ODS/ODS2 C-18, 4.6 × 250 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Initial: 5% B (0-3 min), Ramp to 90% B (at 25 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
Radiochemical Purity Determination by HPLC
When this compound is labeled with a radionuclide, such as Iodine-131 (¹³¹I), determining the radiochemical purity is essential to ensure that the radioactivity is associated with the desired chemical form. scispace.comnih.govsnmjournals.org HPLC coupled with a radiation detector is the standard method for this analysis. scispace.comnih.gov
The HPLC system separates the radiolabeled this compound from any radioactive impurities, such as free radioiodide or other radiolabeled byproducts. The radiation detector, positioned after the column, measures the radioactivity of the eluting components. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the peak of the intact radiolabeled this compound. scispace.comnih.gov Research on analogous radiolabeled picolinamides has demonstrated the achievement of high radiochemical purity, often exceeding 98%. scispace.comnih.govmdpi.com
Mass Spectrometry (MS) for Molecular Confirmation and Quantification
Mass spectrometry is an indispensable technique for the structural confirmation and quantification of this compound, providing precise information about its molecular weight and fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of picolinamide (B142947) derivatives because it can generate intact molecular ions from solution with minimal fragmentation. nih.govnih.govsavemyexams.com In the context of this compound research, ESI-MS is utilized to confirm the molecular weight of the synthesized compound. scispace.com For related fluorinated picolinamide analogs, ESI-MS has been used to identify the protonated molecular ion ([M+H]⁺), which provides direct evidence of the compound's identity. nih.gov For example, a study on a related compound, N-(2-(diethylamino)ethyl)-5-iodopicolinamide, employed an ion-trap mass spectrometer for identification. scispace.com
Table 2: ESI-MS Data for a Related Fluoropicolinamide Analog nih.gov
| Compound | Calculated Molecular Weight | Observed Ion (ESI-MS) | m/z |
| N-(2-(diethylamino)ethyl)-5-fluoropicolinamide | 240.2 | [M+H]⁺ | 240.5 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the targeted analysis of this compound in complex mixtures. mpi-bremen.dethermofisher.com This hyphenated technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometric detection. ajrconline.org
In a typical LC-MS setup, the sample is first separated on an HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., ESI), where the molecules are ionized. The mass spectrometer can then be set to monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions. This targeted approach, often referred to as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), allows for highly specific quantification of the compound even at low concentrations and in the presence of interfering substances. mpi-bremen.de
High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies
High-Resolution Mass Spectrometry (HRMS) offers the ability to measure mass with very high accuracy, which is crucial in derivatization studies involving this compound. Derivatization is a process where a molecule is chemically modified to enhance its analytical properties, such as its ionization efficiency or chromatographic behavior. ejgm.co.uk
HRMS can distinguish between molecules with very similar nominal masses by providing a highly accurate mass measurement, often to within a few parts per million (ppm). This capability is invaluable for confirming the elemental composition of derivatized products of this compound. By comparing the exact measured mass with the calculated theoretical mass, researchers can confidently verify the successful formation of the desired derivative and elucidate its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like this compound, providing insights into the connectivity and chemical environment of its atoms. numberanalytics.com
Proton NMR (¹H NMR) spectroscopy is fundamental for analyzing the chemical environment of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their electronic environment, offering valuable structural information. In a typical ¹H NMR spectrum, the signals corresponding to the protons on the pyridine (B92270) ring of a picolinamide derivative appear in the aromatic region, generally between 7.0 and 9.0 ppm. rsc.orgnih.gov The specific positions of these peaks can be affected by the presence of the iodine substituent and the amide group. For instance, in related picolinamide structures, protons on the pyridine ring exhibit distinct multiplicities (e.g., doublet, doublet of doublets) and coupling constants (J values), which reveal the connectivity between adjacent protons. nih.gov
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Picolinamide Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-(2-(diethylamino)ethyl)-5-fluoropicolinamide nih.gov | H-6 | 8.41 | d | 2.7 |
| H-4 | 8.17 | dd | 4.4, 8.2 | |
| H-3 | 7.45 | dd | 2.7, 8.2 | |
| (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone rsc.org | H-8 | 9.77 | d | 7.2 |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the pyridine ring and the carboxamide group are characteristic of their chemical environment. oregonstate.edu The carbon attached to the iodine atom (C-5) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The carbonyl carbon of the amide group typically appears in the downfield region of the spectrum, often between 160 and 180 ppm. nih.gov
For comparison, the ¹³C NMR spectrum of N-(2-(diethylamino)ethyl)-5-fluoropicolinamide shows signals for the pyridine ring carbons at δ = 164.9, 161.5 (d, J(C,F) = 38.5 Hz), 161.4 (d, J(C,F) = 261.5 Hz), 145.2 (d, J(C,F) = 4.5 Hz), 137.3 (d, J(C,F) = 25.4 Hz), and 124.0 (d, J(C,F) = 5.4 Hz). nih.gov The carbon signals for this compound would be expected in similar regions, though the C-I bond will induce different shifts compared to the C-F bond.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Picolinamide and Related Structures
| Compound | Carbon | Chemical Shift (δ, ppm) |
| N-(2-(diethylamino)ethyl)-5-fluoropicolinamide nih.gov | C=O | 164.9 |
| Pyridine Ring Carbons | 124.0 - 161.5 | |
| (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone rsc.org | C=O | 181.2 |
| Imidazopyridine Ring Carbons | 78.7 - 137.4 |
For more complex structural problems, such as determining stereochemistry or identifying isomers, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, helping to assign protons on the pyridine ring. Heteronuclear 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate proton and carbon signals, providing unambiguous assignment of the carbon skeleton. numberanalytics.comrsc.org These techniques are particularly useful for confirming the position of the iodine substituent and for the complete structural elucidation of this compound and its potential isomers or derivatives. numberanalytics.comrsc.org For molecules with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of nuclei, which is crucial for stereochemical assignment. wordpress.com
Carbon NMR (13C NMR) for Backbone and Side Chain Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Stability Monitoring
UV-Vis spectroscopy is a valuable technique for the quantitative analysis and stability assessment of this compound. jasco-global.comcore.ac.uk The pyridine ring and the carboxamide group are chromophores that absorb UV light at characteristic wavelengths. ijprajournal.com
By measuring the absorbance of a solution at a specific wavelength, the concentration of this compound can be determined using the Beer-Lambert law, provided a calibration curve is established. jasco-global.com This method is often used for routine quantification due to its simplicity and speed. mdpi.com
Furthermore, UV-Vis spectroscopy can be employed to monitor the stability of this compound over time or under various stress conditions. researchgate.netresearchgate.net Degradation of the compound would likely lead to changes in its UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a decrease in absorbance, which can be quantified to determine the rate of degradation. impactfactor.org
Radiochemical Yield and Specific Activity Determination Methods
When this compound is labeled with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for imaging or therapeutic applications, it is essential to determine the radiochemical yield and specific activity of the resulting radiolabeled compound.
The radiochemical yield is the percentage of the initial radioactivity that is incorporated into the desired radiolabeled product. radiooncologyjournal.comnih.gov It is typically determined using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), coupled with a radiation detector. radiooncologyjournal.comresearchgate.net For example, in the radioiodination of a related picolinamide derivative, the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed to calculate the percentage of activity corresponding to the radiolabeled product versus unreacted radioiodide. radiooncologyjournal.com
Specific activity is the amount of radioactivity per unit mass of the compound, usually expressed in units like gigabecquerels per micromole (GBq/μmol) or curies per gram (Ci/g). wikipedia.org High specific activity is often crucial for in vivo applications to minimize the administered chemical dose. The determination of specific activity involves quantifying both the total radioactivity and the total mass of the labeled compound in a sample. thermofisher.comthermofisher.com The mass can be determined using analytical techniques like HPLC with a UV detector, by comparing the peak area of the sample to a standard curve of the non-radioactive compound. nih.gov
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization can be employed to improve the analytical properties of this compound, particularly for analysis by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). ub.edu Derivatization can enhance volatility, improve chromatographic separation, and increase detection sensitivity.
For picolinamide and related structures, derivatization of the amide group or other functional groups can be performed. While specific derivatization strategies for this compound are not detailed in the provided search results, general approaches for similar compounds can be considered. For instance, derivatizing carboxylic acids with an agent like 2-picolylamine has been shown to significantly enhance the response in electrospray ionization mass spectrometry (ESI-MS), leading to much lower limits of detection. ub.edu Similar strategies could potentially be adapted for the analysis of this compound or its metabolites, especially in complex biological matrices. The goal of such a strategy would be to introduce a more readily ionizable group or a group that improves chromatographic behavior. nih.gov
Reagents for Improved Chromatographic Separation and Detection Sensitivity
The inherent polarity of this compound can lead to poor retention on conventional reversed-phase (RP) HPLC columns, such as C18, resulting in inadequate separation from other sample components. To address this, specific reagents can be incorporated into the analytical method to enhance chromatographic performance and detection sensitivity. These reagents function either by modifying the interaction between the analyte and the stationary phase or by chemically altering the analyte itself to make it more amenable to separation and detection.
Ion-Pairing Reagents
Ion-pair chromatography is a technique that enhances the retention of ionic and highly polar analytes on RP columns by introducing an ion-pairing reagent into the mobile phase. spectrumchemical.comcdhfinechemical.comscbt.com This reagent contains a non-polar "tail" that interacts with the stationary phase and an ionic head that forms a neutral ion pair with the charged analyte. cdhfinechemical.com For a compound like this compound, which may possess some ionic character depending on the pH of the mobile phase, ion-pairing agents can significantly improve retention time and peak shape. welch-us.com
Key considerations for using ion-pairing reagents include the need for longer column equilibration times and potential incompatibility with mass spectrometry if non-volatile reagents are used. welch-us.com
Interactive Data Table: Ion-Pairing Reagents for HPLC
| Reagent Type | Example Reagents | Target Analytes | Mechanism of Action |
| Alkylammonium Salts | Tetrabutylammonium hydroxide, Tetrabutylammonium bromide | Acidic compounds | The positively charged ammonium (B1175870) group pairs with anionic analytes, while the butyl groups provide hydrophobicity for retention on an RP column. welch-us.com |
| Alkyl Sulfonates | Sodium 1-octanesulfonate, Sodium 1-heptanesulfonate | Basic compounds | The negatively charged sulfonate group pairs with cationic analytes, and the alkyl chain interacts with the non-polar stationary phase. scbt.comwelch-us.com |
Derivatization Reagents
Chemical derivatization is a strategy employed to modify the analyte's structure to improve its chromatographic behavior and/or increase its detection sensitivity. thermofisher.com This is particularly useful for compounds that lack a strong chromophore for UV detection or a fluorophore for fluorescence detection. For mass spectrometry, derivatization can enhance ionization efficiency, leading to lower detection limits. mdpi.comnih.gov Given the aromatic amine-like structure of the picolinamide group, several derivatization approaches could be applicable.
The reaction typically involves converting the analyte into a derivative that is less polar, more volatile, or has a specific tag for highly sensitive detection. thermofisher.comnih.gov
Interactive Data Table: Potential Derivatization Reagents for this compound Analysis
| Reagent Class | Example Reagent | Reaction Target | Benefit for Analysis |
| Sulfonyl Chlorides | Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) | Primary and secondary amines, phenols | Introduces a highly fluorescent dansyl group, significantly enhancing sensitivity in fluorescence detection and improving ionization in MS. thermofisher.com |
| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Attaches a strongly UV-absorbing and fluorescent fluorenylmethoxycarbonyl group, improving both UV and fluorescence detection. thermofisher.com |
| Diazonium Salts | Various aryl diazonium salts | Phenols, aromatic amines | Azo-coupling reaction introduces a chromophoric azo group and can enhance ionization efficiency for high-sensitivity LC-MS/MS analysis. nih.gov |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) | Carboxylic acids (with an amine) | Used as a catalyst to form stable amide derivatives with fluorescent tags (e.g., PPIA), enabling highly sensitive fluorescence detection. nih.gov |
Strategies for Quantifying Low-Abundance Analytes
Quantifying trace amounts of this compound, especially in complex biological or environmental samples, presents a significant analytical challenge. Achieving a low limit of quantification (LOQ) requires a method with high sensitivity and specificity to distinguish the analyte signal from background noise and matrix interferences. resolian.comtandfonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark technique for the sensitive and selective quantification of low-abundance analytes. resolian.comcreative-proteomics.com It combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. In a typical workflow, the analyte is first separated from other components in the sample by LC. Upon entering the mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background interference and enhances selectivity. nih.gov
Internal Standards
The use of an appropriate internal standard is critical for achieving accurate and precise quantification in LC-MS/MS assays. An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control sample. It helps to correct for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ¹⁵N), as it has nearly identical chemical and physical properties to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. creative-proteomics.com
Enrichment and Cleanup Techniques
For analytes present at extremely low concentrations, a pre-concentration or enrichment step prior to LC-MS/MS analysis may be necessary. While immuno-capture techniques are common for large molecules like proteins, other methods like solid-phase extraction (SPE) are suitable for small molecules like this compound. chromatographyonline.com SPE can be used to isolate the analyte from interfering matrix components and concentrate it, thereby improving the signal-to-noise ratio and lowering the achievable limit of quantification.
Interactive Data Table: Strategies for Low-Abundance Quantification
| Strategy | Technique/Approach | Principle | Key Advantage |
| High-Sensitivity Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates the analyte chromatographically, followed by mass-based selection and fragmentation for highly specific detection. resolian.comcreative-proteomics.com | Superior selectivity and sensitivity, allowing for quantification of low-level analytes in complex matrices. nih.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | A specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. | Minimizes background noise and chemical interference, leading to a high signal-to-noise ratio. nih.gov |
| Correction for Variability | Internal Standard (Stable Isotope-Labeled) | A known amount of a mass-shifted version of the analyte is added to samples to account for variations in sample processing and instrument response. creative-proteomics.com | Improves accuracy and precision of the quantitative results. |
| Sample Preparation | Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted in a clean, concentrated solution, removing matrix interferences. | Reduces matrix effects, enhances signal intensity, and improves the robustness of the assay. chromatographyonline.com |
Computational and Theoretical Chemistry Studies on 5 Iodopicolinamide
Molecular Modeling and Conformational Analysis
Molecular modeling of 5-Iodopicolinamide has focused on understanding its three-dimensional structure and conformational flexibility. These studies are crucial as the specific conformation of a molecule often dictates its biological activity. By employing computational methods, researchers can predict the most stable conformations of this compound and how it might adapt its shape upon binding to a biological target. This analysis helps in understanding the foundational aspects of its interaction with proteins.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been utilized to analyze the electronic structure of this compound. These calculations provide information on the distribution of electrons within the molecule, which is fundamental to its reactivity and interaction with other molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer interactions that can occur between this compound and its biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies have been instrumental in identifying it as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). These simulations have shown that this compound can form key interactions with the active site of PARP1, including hydrogen bonds with crucial amino acid residues like GLY202, SER243, and GLU327. The amide group and the pyridine (B92270) nitrogen of this compound are particularly important for these interactions.
A notable study identified this compound as a promising PARP1 inhibitor through a hierarchical virtual screening approach. This involved docking a large library of compounds into the nicotinamide (B372718) binding site of PARP1. This compound emerged as a top candidate due to its favorable docking score and interaction profile. The docking pose revealed that the amide group of this compound forms two hydrogen bonds with the backbone of GLY202 and a hydrogen bond with the side chain of SER243. Furthermore, the pyridine nitrogen acts as a hydrogen bond acceptor from the main chain of GLY202.
| Interaction Type | Interacting Residue | Atom(s) in this compound |
| Hydrogen Bond | GLY202 | Amide group |
| Hydrogen Bond | SER243 | Amide group |
| Hydrogen Bond | GLU327 | Not specified |
Molecular Dynamics Simulations for Binding Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-receptor complex over time. For this compound, MD simulations of its complex with PARP1 would provide insights into the stability of the predicted binding pose and the flexibility of the protein-ligand system. These simulations can confirm the persistence of key hydrogen bonds and other interactions observed in docking studies, thereby validating the binding hypothesis. While specific MD simulation data for this compound is not detailed in the provided search results, this remains a critical step in the computational evaluation of its inhibitory potential.
Prediction and Analysis of Pharmacokinetic Parameters (e.g., LogP values for Hydrophilicity)
| Parameter | Predicted Value/Range | Implication |
| LogP | Not specified | Indicates hydrophilicity/lipophilicity, affecting absorption and distribution. |
| Molecular Weight | Not specified | Influences diffusion and transport across membranes. |
| Hydrogen Bond Donors | Not specified | Affects solubility and binding affinity. |
| Hydrogen Bond Acceptors | Not specified | Affects solubility and binding affinity. |
Strategic Derivatization and Analog Development for Enhanced Research Utility of 5 Iodopicolinamide
Development of Melanin-Targeting Probes based on 5-Iodopicolinamide Scaffold
The picolinamide (B142947) structure, like the related nicotinamide (B372718) and benzamide (B126) structures, possesses the necessary chemical properties to bind to melanin (B1238610). snmjournals.orgsnmjournals.orgsnmjournals.org This binding is thought to occur through a combination of electrostatic forces and hydrophobic interactions, where a protonated tertiary amine on the molecule interacts with carboxylates in melanin, and the aromatic ring engages in π-interactions. snmjournals.orgsnmjournals.org Initial research focused on leveraging this inherent affinity to develop probes for visualizing melanin-rich tissues, such as malignant melanoma tumors.
Early probes were developed using radioiodine isotopes, given the straightforward synthesis involving the iodo- group on the picolinamide ring. A key example is N-(2-(diethylamino)ethyl)-5-[131I]iodopicolinamide (¹³¹I-5-IPN), which was synthesized and evaluated as a radiotherapeutic agent. nih.govscispace.com Studies demonstrated that ¹³¹I-5-IPN exhibited high specificity and uptake in melanin-positive B16F10 melanoma cells and showed prolonged tumor retention in preclinical models for up to 72 hours. nih.govscispace.com Another radioiodinated analog, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide , also demonstrated high tumor uptake and rapid clearance from the body. snmjournals.orgsnmjournals.org
While effective for SPECT imaging, the resolution limitations of this modality spurred the development of positron emission tomography (PET) imaging probes. snmjournals.orgsnmjournals.org This required modifying the this compound scaffold to incorporate positron-emitting radionuclides like Fluorine-18 (¹⁸F). Researchers successfully synthesized ¹⁸F-labeled picolinamide probes, such as ¹⁸F-P3BZA and ¹⁸F-P4BZA , via radiofluorination of the corresponding bromopicolinamide precursors. snmjournals.org These probes showed melanin-specific targeting in melanoma xenografts, with ¹⁸F-P3BZA achieving a tumor uptake of 13.2 ± 2.4 %ID/g at 1 hour post-injection. snmjournals.org Further development led to compounds like N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide , which exhibited even higher tumor uptake. snmjournals.orgsnmjournals.org
| Probe Name | Isotope | Imaging Modality | Key Finding |
| N-(2-(diethylamino)ethyl)-5-[¹³¹I]iodopicolinamide (¹³¹I-5-IPN) | ¹³¹I | SPECT/Therapy | Showed lasting high tumor uptake in pigmented B16F10 models for 72 hours and a significant anti-tumor effect. nih.govscispace.com |
| N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide | ¹²³I | SPECT | Displays high tumor uptake and rapid clearance from the body. snmjournals.orgsnmjournals.org |
| ¹⁸F-P3BZA | ¹⁸F | PET | Demonstrated melanin-specific tumor targeting with uptake of 13.2 ± 2.4 %ID/g at 1 h post-injection in B16F10 melanoma xenografts. snmjournals.org |
| N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide | ¹⁸F | PET | Exhibited very high tumor uptake (24.86 ± 2.30 %ID/g at 1 h) in B16F10 tumors. snmjournals.orgsnmjournals.org |
| N-(2-diethylaminoethyl)-5-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy) picolinamide ([¹⁸F]PFPN) | ¹⁸F | PET | Showed reduced liver uptake and improved pharmacokinetics. snmjournals.orgsnmjournals.org |
Optimization of Molecular Design for Improved Target Affinity and Specificity
Improving the affinity and specificity of picolinamide-based probes for melanin has been a central goal of their development. snmjournals.org This optimization process involves systematic modifications to the molecule's structure to enhance its binding characteristics and pharmacokinetic profile, a process guided by structure-activity relationships. nih.gov
One successful strategy involved altering the N-substituents of the aliphatic amine side chain. For instance, researchers found that changing the N-substituents from two ethyl groups to two methyl groups, creating N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide , resulted in the highest tumor uptake among a series of reported nicotinamide and picolinamide derivatives, reaching 24.86 ± 2.30 %ID/g at 1 hour in B16F10 tumors. snmjournals.orgsnmjournals.org This suggests that the size and nature of the amine substituents play a critical role in the molecule's interaction with melanin.
Another focus of optimization has been the core aromatic ring system. The development of ¹⁸F-labeled picolinamide probes for PET imaging, such as ¹⁸F-P3BZA and ¹⁸F-P4BZA , involved synthesizing and evaluating various fluorinated analogs to find candidates with high specific activity, high tumor uptake, and favorable in vivo pharmacokinetics. snmjournals.org In a comparative study of ¹⁸F-picolinamide probes, one derivative, referred to as ¹⁸F-2 , showed higher tumor-to-muscle ratios and better in vivo stability (evidenced by low bone uptake) compared to other tested analogs, making it a highly promising candidate for clinical translation. nih.govnih.gov The picolinamide system itself was identified as an important pharmacophore for the allosteric modulation of the mGlu₄ receptor in a different class of derivatives, underscoring the significance of this core structure in achieving target affinity. tandfonline.com
| Compound/Derivative | Modification | Impact on Affinity/Specificity |
| N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide | Changed N-substituents on the amine from ethyl to methyl. | Exhibited the highest tumor uptake (24.86 ± 2.30 %ID/g at 1 h) among reported nicotinamide and picolinamide derivatives. snmjournals.orgsnmjournals.org |
| ¹⁸F-P3BZA | Introduction of ¹⁸F for PET imaging. | Achieved high, melanin-specific tumor uptake (13.2 ± 2.4 %ID/g at 1 h) and a high tumor-to-blood ratio (>30:1 at 2 h). snmjournals.org |
| ¹⁸F-2 (picolinamide derivative) | Undisclosed specific structural modification among a series. | Showed higher tumor-to-muscle ratios (36.79 ± 5.21 at 2 h) and better in vivo stability (low bone uptake) than other tested analogs. nih.govnih.gov |
| N-(methylthiophenyl)picolinamide derivatives 11 and 14 | Modifications to the N-phenyl ring. | Showed enhanced in vitro binding affinity for the mGlu4 receptor (IC₅₀ values of 3.4 nM and 3.1 nM, respectively) compared to the parent compound. nih.gov |
Engineering of Derivatives for Modulated Biological Half-Life in Preclinical Systems
The biological half-life of a research probe is a critical parameter that influences its imaging contrast and therapeutic efficacy. For picolinamide derivatives, significant effort has been dedicated to engineering molecules with modulated pharmacokinetics for better performance in preclinical models.
One approach to altering half-life is to modify the hydrophilicity of the molecule. The pyridine (B92270) moiety inherent in picolinamides, compared to the aryl group in benzamide analogs, imparts a more hydrophilic character. snmjournals.orgsnmjournals.org This property generally contributes to improved urinary excretion and more rapid clearance from non-target organs, which can be advantageous for imaging applications by reducing background signal. snmjournals.orgsnmjournals.org
Biodistribution studies of ¹³¹I-5-IPN in mice bearing B16F10 melanoma tumors provide a clear picture of its biological persistence. scispace.com While radioactivity was high in the liver initially (19.81 ± 0.38 %ID/g at 1 h), it cleared substantially by 6 hours (4.12 ± 0.30 %ID/g). scispace.com In contrast, the tumor retained the probe for an extended period, with uptake measured at 7.41 ± 2.21 %ID/g at 24 hours and remaining at 3.31 ± 1.45 %ID/g at 72 hours, demonstrating a long effective half-life in the target tissue, which is desirable for radionuclide therapy. scispace.com
| Compound | Time Post-Injection | Tumor (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) |
| ¹³¹I-5-IPN scispace.com | 1 h | 10.32 ± 2.01 | 19.81 ± 0.38 | 12.35 ± 1.56 | 14.12 ± 1.34 |
| 6 h | 11.23 ± 1.56 | 4.12 ± 0.30 | 3.21 ± 0.54 | 4.65 ± 0.65 | |
| 24 h | 7.41 ± 2.21 | 2.33 ± 0.43 | 0.98 ± 0.12 | 1.54 ± 0.21 | |
| 48 h | 4.26 ± 1.36 | 1.21 ± 0.32 | 0.43 ± 0.09 | 0.87 ± 0.11 | |
| 72 h | 3.31 ± 1.45 | 0.89 ± 0.15 | 0.21 ± 0.03 | 0.54 ± 0.08 | |
| ¹⁸F-2 (picolinamide derivative) nih.gov | 1 h | 13.16 ± 2.14 | 4.21 ± 0.89 | 0.95 ± 0.21 | 2.87 ± 0.54 |
| 2 h | 14.71 ± 3.12 | 2.54 ± 0.65 | 0.40 ± 0.08 | 1.98 ± 0.43 |
Synthesis of Picolinamide-Based Conjugates for Multi-Modal Research Applications
The versatility of the picolinamide structure allows for its incorporation into more complex conjugates designed for multi-modal research applications. mdpi.comdiva-portal.org This involves chemically linking the picolinamide-based targeting vector to other functional units, such as different types of imaging reporters. thno.org The goal is to create a single agent that can be detected by complementary imaging technologies, such as PET and near-infrared fluorescence (NIRF) imaging. thno.org
The synthesis of such conjugates often involves multi-step chemical processes. For instance, a general approach could involve synthesizing a picolinamide derivative that includes a reactive handle, such as a thiol or an azide. mdpi.com This handle can then be used in a subsequent, high-yielding "click chemistry" reaction, like a copper-catalyzed alkyne-azide cycloaddition, to attach a second imaging modality (e.g., a fluorescent dye). diva-portal.org Another strategy is to incorporate a chelating agent, such as DOTA or NODAGA, into the picolinamide derivative. researchgate.net These chelators can stably bind metallic radioisotopes like Gallium-68 (⁶⁸Ga), enabling PET imaging. researchgate.net
A pretargeted approach for multimodal PET/NIRF imaging has been demonstrated, highlighting a sophisticated synthetic strategy. thno.org In this method, an antibody-fluorophore-TCO (trans-cyclooctene) conjugate is administered first, followed by a smaller, radiolabeled tetrazine that rapidly and specifically binds to the TCO in vivo. thno.org A similar principle could be applied using a picolinamide-based targeting vector instead of an antibody for melanin-specific applications.
Furthermore, the tyrosinase (TYR) gene, which is responsible for melanin production, has been used as a reporter gene for multimodality imaging. nih.gov A picolinamide derivative, ¹⁸F-5-fluoro-N-(2-[diethylamino]ethyl)picolinamide (¹⁸F-5-FPN), was developed as a tracer for TYR expression, allowing for PET imaging. nih.gov Because melanin itself is paramagnetic, its production can also be detected by MRI, demonstrating how a single picolinamide-based probe targeting a reporter gene can enable PET/MRI multimodality imaging. nih.gov
Emerging Research Frontiers and Methodological Challenges in 5 Iodopicolinamide Studies
Challenges in Synthetic Efficiency and Scalability for Research Batches
A common synthetic route involves the conversion of 5-iodopicolinic acid to its corresponding acyl chloride, typically using a reagent like thionyl chloride. nih.gov This intermediate is then reacted with N,N-diethylethylene-diamine to yield the final 5-Iodopicolinamide product. nih.gov While effective for producing small research batches, this method can be difficult to scale up due to the handling of sensitive reagents and the need for careful purification at each step to ensure the high purity required for preclinical studies.
Furthermore, the preparation of radiolabeled versions of this compound, such as with Iodine-131 (¹³¹I), for imaging and therapeutic studies adds another layer of complexity. The radiolabeling process requires specialized facilities and handling procedures, and the short half-life of some radioisotopes necessitates a streamlined and efficient synthesis and purification process to maximize the usable product. scispace.com
| Synthetic Step | Key Challenges | Potential Solutions |
| Acyl Chloride Formation | Use of hazardous reagents (e.g., thionyl chloride). | Exploration of milder and safer activating agents. |
| C-H Iodination | Catalyst cost and optimization, potential for side reactions. | Development of more robust and cost-effective catalytic systems. |
| Radiolabeling | Short half-life of radioisotopes, need for rapid synthesis and purification. | Automation of radiolabeling procedures, development of precursor kits. |
| Scalability | Difficulty in maintaining yield and purity on a larger scale. | Process optimization and development of continuous flow synthesis methods. |
Advancements in Preclinical Evaluation Methodologies
The preclinical evaluation of this compound and its analogs is crucial for determining their potential as diagnostic or therapeutic agents. Recent advancements in preclinical methodologies are providing more detailed and human-relevant data.
Traditionally, preclinical safety and efficacy studies have heavily relied on animal models. fda.gov However, there is a growing recognition of the limitations of animal models in predicting human outcomes, leading to a push for the development and validation of New Approach Methodologies (NAMs). fda.gov These include in vitro human-based systems, in silico modeling, and organ-on-a-chip technologies. fda.gov For melanin-targeted agents like this compound, in vitro studies using melanoma cell lines (e.g., B16F10) are fundamental for assessing binding affinity and specificity. researchgate.netresearchgate.net
Biodistribution studies in animal models remain a cornerstone of preclinical evaluation for radiolabeled compounds. scispace.com These studies provide critical information on tumor uptake, clearance from non-target organs, and dosimetry. scispace.com For instance, studies with ¹³¹I-5-IPN have shown high uptake in melanin-positive tumors with gradual clearance from other organs. nih.govscispace.com Advanced imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), are used to visualize the in vivo distribution of these radiotracers. researchgate.netresearchgate.net
The development of more sophisticated preclinical models, such as patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors, is an important area of advancement. These models could provide more predictive data on the efficacy of this compound-based therapies.
| Preclinical Evaluation Method | Advancement | Information Gained |
| In Vitro Cell-Based Assays | Use of 3D cell cultures and co-culture systems. | More accurate assessment of drug penetration and interaction with the tumor microenvironment. |
| Animal Models | Increased use of patient-derived xenografts (PDXs). | Better prediction of therapeutic response in a more clinically relevant setting. |
| Imaging Techniques | Higher resolution SPECT/CT and PET/MRI systems. | Improved visualization of tracer distribution and tumor response to therapy. |
| New Approach Methodologies (NAMs) | Development of organ-on-a-chip and computational models. | Potential to reduce reliance on animal testing and provide more human-relevant data. fda.gov |
Expanding the Research Scope of Melanin-Targeted Probes Beyond Current Applications (excluding clinical)
While the primary focus of melanin-targeted probes like this compound has been on melanoma, there is a growing interest in exploring their utility in other research areas where melanin (B1238610) or melanin-like pigments are present. nih.govsnmjournals.org Melanin is a ubiquitous pigment found in various organisms and tissues, and its unique properties make it a potential target for a range of research applications beyond cancer diagnostics and therapy. uef.fimdpi.com
One emerging area of research is the study of neurological disorders. Neuromelanin, a pigment structurally similar to melanin, accumulates in the brains of primates, particularly in the substantia nigra. The loss of neuromelanin-containing neurons is a hallmark of Parkinson's disease. Melanin-binding probes could potentially be adapted to develop imaging agents for studying the progression of this disease and evaluating the efficacy of neuroprotective therapies in preclinical models.
In the field of ophthalmology, melanin is abundant in the retinal pigment epithelium (RPE) and the uveal tract. nih.govacs.org Changes in melanin content and distribution are associated with age-related macular degeneration and other retinal diseases. Melanin-targeted probes could be valuable tools for researchers studying the pathophysiology of these conditions and for developing novel drug delivery strategies that target pigmented ocular tissues. nih.govacs.org The binding of drugs to melanin can lead to their prolonged retention in the eye, which could be harnessed for sustained drug delivery. acs.orgwuxiapptec.com
Furthermore, the ability of melanin to bind a wide range of substances, including metals and organic molecules, opens up possibilities for its use in environmental science and toxicology research. mdpi.com Melanin-targeted probes could be used to study the accumulation and effects of environmental toxins in pigmented organisms.
| Research Area | Potential Application of Melanin-Targeted Probes | Rationale |
| Neurobiology | Imaging of neuromelanin in preclinical models of Parkinson's disease. | Neuromelanin loss is a key feature of the disease. |
| Ophthalmology | Studying the role of melanin in retinal diseases and developing targeted drug delivery systems. | Melanin is abundant in ocular tissues and its alteration is linked to disease. nih.govacs.org |
| Toxicology | Investigating the bioaccumulation of toxins in pigmented organisms. | Melanin's ability to bind a wide range of substances. mdpi.com |
| Microbiology | Studying pigmented fungi and bacteria. | Melanin plays a role in virulence and protection against environmental stress. |
Integration of Novel Analytical Techniques for Comprehensive Characterization
The comprehensive characterization of this compound and its derivatives relies on the integration of a variety of advanced analytical techniques. nih.govmdpi.com These techniques are essential for confirming the structure, purity, and physicochemical properties of the compounds, which is critical for ensuring the reliability and reproducibility of research findings. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of this compound and for monitoring the progress of synthetic reactions. scispace.com When coupled with a mass spectrometer (LC-MS), it provides valuable information about the molecular weight of the compound and its fragments, aiding in structural confirmation. nih.gov For more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure determination.
In the context of radiolabeled compounds, techniques such as radio-HPLC and thin-layer chromatography (TLC) with a radiation detector are used to determine radiochemical purity and yield. scispace.com
More advanced techniques are also being employed for a deeper characterization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to confirm the elemental composition of a molecule. nih.gov X-ray crystallography can provide the definitive three-dimensional structure of a compound in its solid state, offering insights into its conformation and intermolecular interactions. nih.gov Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to identify the functional groups present in the molecule. nih.gov
| Analytical Technique | Information Provided | Importance in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Essential for quality control of research batches. scispace.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and fragmentation patterns. | Confirms the identity of the synthesized compound. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information. | Unambiguous structure elucidation. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Confirms the molecular formula. nih.gov |
| X-ray Crystallography | Three-dimensional molecular structure. | Provides detailed conformational information. nih.gov |
| Radio-HPLC/TLC | Radiochemical purity and yield. | Critical for the quality control of radiolabeled compounds. scispace.com |
Future Directions in Computational-Aided Design and Optimization of this compound Derivatives
Computational-aided drug design (CADD) is poised to play an increasingly important role in the future development and optimization of this compound derivatives. nih.gov By leveraging the power of computers to model and simulate molecular interactions, researchers can more rapidly and efficiently design novel compounds with improved properties. nih.gov
One of the key applications of CADD in this area is the use of molecular docking simulations to predict the binding affinity of novel this compound derivatives to melanin. nih.gov These simulations can help to identify the key structural features that are important for binding and to guide the design of new compounds with enhanced affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov
Computational methods can also be used to predict the pharmacokinetic properties of new derivatives, such as their absorption, distribution, metabolism, and excretion (ADME). nih.gov This can help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.
Furthermore, as our understanding of the structure of melanin and its interaction with small molecules improves, more sophisticated computational models can be developed. These models will enable a more accurate prediction of binding and will facilitate the design of next-generation melanin-targeted probes with optimized properties for specific research applications. The integration of artificial intelligence and machine learning algorithms into CADD workflows is also expected to accelerate the discovery of novel this compound derivatives.
| Computational Method | Application in this compound Research | Potential Impact |
| Molecular Docking | Predicting binding affinity and mode to melanin. | Rational design of derivatives with improved binding. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Guiding the optimization of compound potency. nih.gov |
| ADME Prediction | In silico assessment of pharmacokinetic properties. | Early identification of compounds with favorable drug-like profiles. nih.gov |
| Molecular Dynamics Simulations | Studying the dynamic behavior of the compound-melanin complex. | Deeper understanding of the binding mechanism. nih.gov |
Q & A
Q. How can researchers ensure reproducibility when reporting spectral data for this compound derivatives?
Q. What criteria should guide the inclusion of this compound data in structure-activity relationship (SAR) tables?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
